molecular formula C23H28N6O4S B2915030 7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1052603-30-1

7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2915030
CAS No.: 1052603-30-1
M. Wt: 484.58
InChI Key: FXCITHKKIHIOOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the construction of the benzo[d]oxazol-2-ylthio moiety, the morpholino ring, and the purine scaffold. Researchers have developed efficient synthetic routes to access this compound, often utilizing multistep reactions and protecting group strategies .

Scientific Research Applications

Synthesis and Cardiovascular Activity

Purine derivatives have been synthesized and evaluated for their potential cardiovascular activities. For instance, compounds with specific substituents have shown prophylactic antiarrhythmic activity and hypotensive effects. This illustrates the compound's relevance in researching cardiovascular conditions and potential therapeutic applications (Chłoń-Rzepa et al., 2004).

Psychotropic Potential

Another study designed purine derivatives as potential ligands for serotonin receptors, with implications for psychotropic activity. This research suggests that modifying the purine core can lead to compounds with anxiolytic and antidepressant properties, highlighting the chemical's significance in developing new psychiatric medications (Chłoń-Rzepa et al., 2013).

Semiconductor Applications

Purine-based semiconductors have been explored for their stable electron transport performance in thin film transistors. This indicates the utility of such compounds in electronic and photonic applications, showcasing their versatility beyond biological effects (Yan et al., 2013).

Analgesic Activity

Research into purine derivatives also extends to their analgesic and anti-inflammatory properties. Specific derivatives have been identified that exhibit significant activity, suggesting their potential as new classes of pain relief agents (Zygmunt et al., 2015).

Future Directions

For more detailed information, consult relevant scientific papers . 🧪🔬📚

Properties

IUPAC Name

7-[3-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpropyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O4S/c1-13(12-34-23-24-16-7-5-6-8-17(16)33-23)9-29-18-19(27(4)22(31)26-20(18)30)25-21(29)28-10-14(2)32-15(3)11-28/h5-8,13-15H,9-12H2,1-4H3,(H,26,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCITHKKIHIOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(N2CC(C)CSC4=NC5=CC=CC=C5O4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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